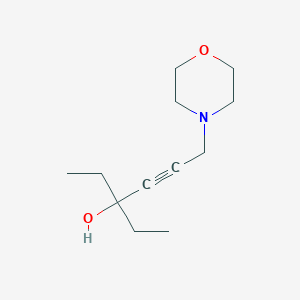

3-ethyl-6-(4-morpholinyl)-4-hexyn-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-ethyl-6-(4-morpholinyl)-4-hexyn-3-ol, commonly known as EMH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMH is a synthetic compound that was first synthesized in 2000 by researchers at the University of California, San Francisco. Since then, EMH has been studied extensively for its potential uses in scientific research.

Applications De Recherche Scientifique

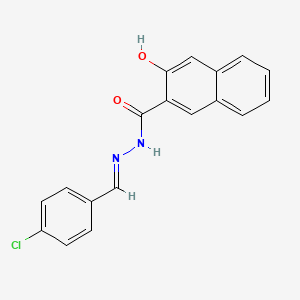

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition

A study reported an efficient route to the second-generation NNRTI drug candidate DPC 963, using a beta-amino alcohol synthesized by the addition of morpholine to alpha-3,4-epoxycarane. This compound showed promise as a chiral moderator in the production of HIV-1 non-nucleoside reverse transcriptase inhibitors (Kauffman et al., 2000).

Antibacterial Activity

A different study synthesized and tested various 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) for their ability to inhibit bacterial DNA polymerase IIIC and the growth of Gram-positive bacteria. The research highlighted the potential of these compounds in antibacterial applications, especially against Gram-positive organisms (Zhi et al., 2005).

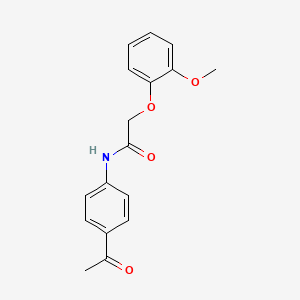

Surfactant Synthesis

The hydroaminomethylation of unsaturated fatty acid derivatives with primary and secondary amines, including morpholine, was studied for producing surfactant substrates. This process showed good to excellent yields and presents a new route to interesting surfactant substrates (Behr et al., 2000).

Anti-Corrosion Properties

Research into 8-hydroxyquinoline derivatives, including morpholinomethyl quinolin-8-ol, demonstrated significant anti-corrosion effects on mild steel in acidic mediums. This study suggests potential applications in corrosion inhibition (Douche et al., 2020).

Reaction with Ethyl Azidoformate

A study on the reaction of ethyl azidoformate with morpholines revealed the formation of morpholinium azide and 4-(ethoxycarbonyl)morpholine, highlighting the chemical reactivity and potential applications of these compounds in various chemical synthesis processes (Tsuchida et al., 1980).

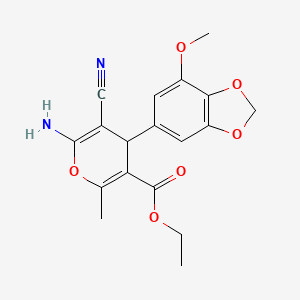

Antioxidant Activity Analysis

Another research focused on various tests to determine antioxidant activity, which could be relevant in understanding the antioxidant potential of compounds like 3-ethyl-6-(4-morpholinyl)-4-hexyn-3-ol in various fields like food engineering and pharmacy (Munteanu & Apetrei, 2021).

Synthesis of Sunscreen Agents

A green protocol was developed for synthesizing 2-ethylhexyl-4-methoxy cinnamate, an important UV-B sunscreen agent, using a morpholine-based ionic liquid. This indicates the role of morpholine derivatives in environmentally friendly processes in the cosmetic industry (Sharma & Degani, 2010).

Propriétés

IUPAC Name |

3-ethyl-6-morpholin-4-ylhex-4-yn-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-3-12(14,4-2)6-5-7-13-8-10-15-11-9-13/h14H,3-4,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVARVFOIWBNHHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#CCN1CCOCC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5525574.png)

![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)

![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)

![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)

![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(6-methyl-2-pyridinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5525648.png)